No Quantitative Biological Activity Data Found for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no quantitative biological activity data (e.g., IC50, Ki, EC50) for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide. No direct head-to-head comparisons or cross-study comparable data were identified. A related study on N-(thiazol-2-yl)-benzamide analogs characterized 61 compounds as ZAC antagonists, but this specific analog was not among those tested or reported [1]. Similarly, a series of 5-methyl-4-phenylthiazole derivatives were evaluated for anticancer activity, but the 3-(trifluoromethyl)benzamide variant was not included [2]. Consequently, no quantitative differentiation claims can be made at this time.
| Evidence Dimension | Biological activity (IC50/Ki/EC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Not available |
| Quantified Difference | Not available |
| Conditions | Not applicable |
Why This Matters
Potential users must request custom screening data from vendors or conduct in-house profiling before selecting this compound over close analogs, as no published evidence supports differential performance.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021 Sep 21;193:114782. View Source
- [2] Evren AE, Yurttas L, Eksellı B, Akalın-Çiftçi G. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements. 2019;194:820-828. View Source
